

Spectroscopic Profile of 4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline
hydrochloride

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Introduction

4-Fluoro-3-methoxyaniline hydrochloride is a substituted aniline derivative of interest in pharmaceutical and chemical research. Its structural elucidation and characterization are fundamental for its application in drug development and organic synthesis. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for the hydrochloride salt are not widely published, this document presents the available data for the free base, 4-fluoro-3-methoxyaniline, and extrapolates the expected spectral characteristics for the hydrochloride form. Detailed experimental protocols for acquiring such data are also provided for researchers and scientists.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 4-fluoro-3-methoxyaniline. The data for the hydrochloride salt is predicted based on the known effects of protonation on the amino group of anilines.

Table 1: ^1H NMR Data (Predicted for **4-Fluoro-3-methoxyaniline Hydrochloride**)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.0-7.5	Multiplet	3H	Aromatic C-H	Expected downfield shift compared to the free base due to the electron-withdrawing effect of the -NH ₃ ⁺ group.
~3.9	Singlet	3H	-OCH ₃	The protons of the ammonium group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Broad	Singlet	3H	-NH ₃ ⁺	

Table 2: ¹³C NMR Data (Predicted for **4-Fluoro-3-methoxyaniline Hydrochloride**)

Chemical Shift (δ) ppm	Assignment	Notes
~150-160	C-F	Expected downfield shift compared to the free base.
~140-150	C-O	
~130-140	C-NH ₃ ⁺	
~110-125	Aromatic C-H	
~56	-OCH ₃	

Table 3: IR Spectroscopy Data (Predicted for **4-Fluoro-3-methoxyaniline Hydrochloride**)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2800-3200	Broad, Strong	N-H stretch of -NH ₃ ⁺
~1600	Medium	Aromatic C=C stretch
~1500-1550	Medium	N-H bend of -NH ₃ ⁺
~1200-1300	Strong	C-O stretch (asymmetric)
~1000-1100	Strong	C-F stretch
~1020-1075	Medium	C-O stretch (symmetric)

Table 4: Mass Spectrometry Data for 4-Fluoro-3-methoxyaniline

m/z	Relative Intensity	Assignment
141	High	[M] ⁺ (Molecular ion of the free base)
126	Moderate	[M-CH ₃] ⁺
98	Moderate	[M-CH ₃ -CO] ⁺

Note on Mass Spectrometry of the Hydrochloride Salt: In typical mass spectrometry techniques like Electron Ionization (EI), the hydrochloride salt is expected to dissociate into the free amine and HCl in the hot inlet. Therefore, the resulting mass spectrum would be that of the free base, 4-fluoro-3-methoxyaniline.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-fluoro-3-methoxyaniline hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The

choice of solvent is critical as the -NH_3^+ protons are exchangeable and may not be observed in D_2O .

- Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is used.
- ^1H NMR Acquisition:
 - The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference.
 - Typical spectral width: -2 to 12 ppm.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - The spectrum is acquired using a proton-decoupled pulse sequence.
 - A greater number of scans is required compared to ^1H NMR to obtain a good signal.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition:

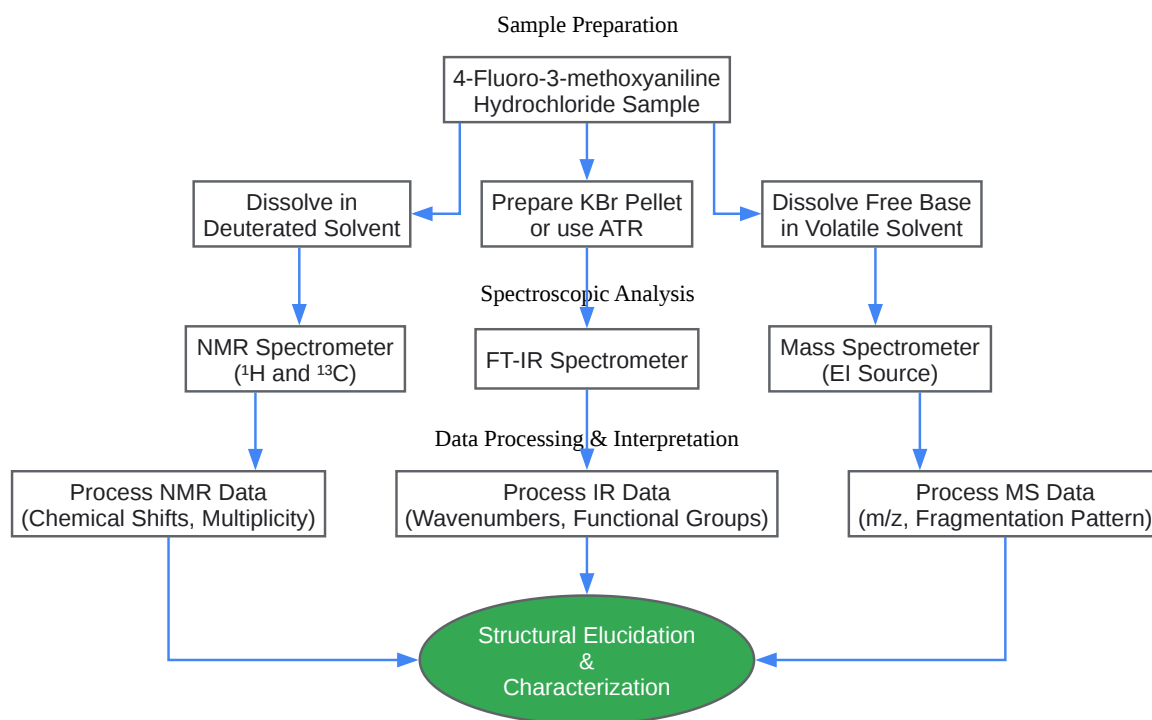
- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the free base (as the hydrochloride salt will likely dissociate) is prepared in a volatile organic solvent like methanol or acetonitrile (approximately 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Data Acquisition:
 - The sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe.
 - Ionization energy is set to a standard 70 eV .
 - The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the compound (e.g., m/z 40-250).

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **4-fluoro-3-methoxyaniline hydrochloride**.



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Caption: Workflow for the Spectroscopic Analysis of 4-Fluoro-3-methoxyaniline HCl.

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